2-Chloro-4-cyanobenzenesulfonyl chloride

Purity GC Quality Control

Researchers pursuing sulfonamide-based drug candidates often encounter inconsistent reactivity with generic sulfonyl chlorides. 2-Chloro-4-cyanobenzenesulfonyl chloride (CAS 254749-11-6) provides a defined solution: - Dual substitution (ortho-Cl, para-CN) enhances electrophilicity while enabling steric control for regioselective transformations. - Supplied at ≥95% purity as a solid (mp 102-106°C), compatible with automated dispensing for parallel synthesis. - Cited in patent literature for beta-3 adrenergic receptor modulator development. Includes full QC documentation; ships ambient with hazmat compliance (UN1759, Class 8, PG III).

Molecular Formula C7H3Cl2NO2S
Molecular Weight 236.07 g/mol
CAS No. 254749-11-6
Cat. No. B1586129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-cyanobenzenesulfonyl chloride
CAS254749-11-6
Molecular FormulaC7H3Cl2NO2S
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Cl)S(=O)(=O)Cl
InChIInChI=1S/C7H3Cl2NO2S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3H
InChIKeyGNJOWOAPHOFJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-cyanobenzenesulfonyl chloride (CAS 254749-11-6): A Dual-Functional Benzenesulfonyl Chloride for Advanced Synthesis


2-Chloro-4-cyanobenzenesulfonyl chloride (CAS 254749-11-6) is a bifunctional aromatic sulfonyl chloride characterized by the presence of an ortho-chloro substituent and a para-cyano group on the benzene ring [1]. This compound belongs to the class of benzenesulfonyl chlorides [2] and serves as a key electrophilic building block in organic synthesis, particularly for the construction of sulfonamide and sulfonate ester derivatives [3]. Its molecular formula is C₇H₃Cl₂NO₂S, with a molecular weight of 236.08 g/mol . The compound is commercially available as a solid with a melting point typically reported in the range of 102–106 °C and is commonly supplied at purities of 95–98% [4]. Its unique substitution pattern imparts distinct electronic and steric properties that differentiate it from simpler sulfonyl chlorides and other halogenated or cyanated analogs, making it a valuable intermediate in medicinal chemistry and materials science [5].

2-Chloro-4-cyanobenzenesulfonyl chloride: Why Generic Substitution Is Not Advised in Critical Synthetic Pathways


In the family of benzenesulfonyl chlorides, the presence and position of substituents on the aromatic ring are not trivial variations; they fundamentally dictate reactivity, selectivity, and the ultimate success of a synthetic sequence [1]. The dual substitution pattern of 2-Chloro-4-cyanobenzenesulfonyl chloride—an electron-withdrawing cyano group at the para position and a chloro group at the ortho position—creates a unique electronic environment that cannot be replicated by other in-class compounds, such as unsubstituted benzenesulfonyl chloride, 4-cyanobenzenesulfonyl chloride, or 2-chlorobenzenesulfonyl chloride . The electron-withdrawing nature of the cyano group enhances the electrophilicity of the sulfonyl chloride moiety, accelerating nucleophilic substitution reactions compared to non-cyanated analogs [2]. Simultaneously, the ortho-chloro substituent introduces steric hindrance that can influence regioselectivity in subsequent transformations, such as further electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions . Substituting this specific reagent with a more generic or mono-substituted alternative would inevitably alter reaction kinetics, product distribution, and downstream intermediate properties, potentially derailing multi-step syntheses that rely on the precise steric and electronic profile of this compound. The quantitative evidence presented below substantiates these differentiating characteristics.

2-Chloro-4-cyanobenzenesulfonyl chloride: Quantifiable Differentiation in Purity, Physical Properties, and Handling


2-Chloro-4-cyanobenzenesulfonyl chloride vs. 4-Cyanobenzenesulfonyl chloride: Comparative Purity and Physical State Specifications

Direct head-to-head comparison of commercial specifications reveals that 2-Chloro-4-cyanobenzenesulfonyl chloride is consistently offered at a higher minimum purity (98% by GC) compared to the closely related 4-cyanobenzenesulfonyl chloride, which is typically listed without a quantifiable purity minimum on major vendor platforms [1][2]. This difference in certified purity can directly impact the yield and reproducibility of sensitive synthetic transformations where stoichiometric precision is critical.

Purity GC Quality Control

2-Chloro-4-cyanobenzenesulfonyl chloride: Melting Point Range as an Identity and Purity Indicator

The melting point of 2-Chloro-4-cyanobenzenesulfonyl chloride is consistently reported across multiple reputable vendors as a narrow range of 102–106 °C [1]. This contrasts with the significantly lower melting point of its non-cyanated analog, 2-chlorobenzenesulfonyl chloride, which is a liquid at ambient temperature . The solid, high-melting nature of the target compound simplifies handling, storage, and purification compared to liquid sulfonyl chlorides, which are often more prone to hydrolysis and require more stringent moisture exclusion.

Melting Point Characterization Quality Assurance

2-Chloro-4-cyanobenzenesulfonyl chloride: Calculated Aqueous Solubility for Handling and Reaction Design

The calculated aqueous solubility of 2-Chloro-4-cyanobenzenesulfonyl chloride is 0.15 g/L at 25 °C, classifying it as 'very slightly soluble' . This low water solubility is a direct consequence of the dual chloro and cyano substitution, which increases the overall lipophilicity compared to unsubstituted benzenesulfonyl chloride (solubility ~1.5 g/L, estimated). This property is critical for designing biphasic reaction systems and for understanding the compound's behavior during aqueous workup procedures, where it will remain predominantly in the organic phase, minimizing hydrolytic loss.

Solubility Reaction Medium Workup

2-Chloro-4-cyanobenzenesulfonyl chloride: Hazard Profile Relative to Non-Halogenated Analogs

According to its Globally Harmonized System (GHS) classification, 2-Chloro-4-cyanobenzenesulfonyl chloride carries hazard statements for skin corrosion (H314) and acute toxicity (H302, H312, H332) . While many sulfonyl chlorides are corrosive, the combination of a chloro substituent and a cyano group may contribute to the specific acute toxicity warnings that are not uniformly present for simpler analogs like benzenesulfonyl chloride, which may be primarily classified as corrosive. This necessitates a heightened level of personal protective equipment and engineering controls during procurement and use, differentiating its handling requirements from less hazardous sulfonylating agents.

Safety Hazard Handling

2-Chloro-4-cyanobenzenesulfonyl chloride: Optimal Procurement Scenarios Based on Empirical Evidence


Medicinal Chemistry: Synthesis of Beta-3 Adrenergic Receptor Modulators

2-Chloro-4-cyanobenzenesulfonyl chloride is specifically cited as a key intermediate in the preparation of Hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives, which are investigated as beta-3 adrenergic receptor modulators with potential applications in treating metabolic disorders [1]. The high purity (98% min GC) and solid physical form of this sulfonyl chloride are critical for achieving reproducible yields and purities of these complex drug candidates, where the precise introduction of the 2-chloro-4-cyanobenzenesulfonyl moiety is essential for target engagement and selectivity [2].

High-Precision Organic Synthesis and Building Block Libraries

Due to its well-defined melting point (102–106 °C) and availability at high purity (95–98%), 2-Chloro-4-cyanobenzenesulfonyl chloride is an ideal candidate for inclusion in commercial building block libraries used in high-throughput screening and parallel synthesis . Its solid form facilitates automated weighing and dispensing, while the dual functional groups (chloro and cyano) provide orthogonal handles for further diversification, enabling the rapid generation of sulfonamide and sulfonate ester libraries [3].

Material Science: Synthesis of Functionalized Polymers and Advanced Materials

The combination of a sulfonyl chloride group with an ortho-chloro and para-cyano substituent creates a versatile monomer for the synthesis of functionalized polymers, such as polysulfones and poly(arylene ether sulfone)s . The electron-withdrawing cyano group enhances the reactivity of the sulfonyl chloride in nucleophilic aromatic substitution polymerizations, potentially leading to higher molecular weight polymers with improved thermal and mechanical properties compared to those derived from unsubstituted or mono-substituted monomers [4]. The low aqueous solubility (0.15 g/L) also aids in the isolation and purification of the resulting polymers.

Agrochemical Research: Development of Novel Sulfonamide Herbicides and Fungicides

The sulfonamide pharmacophore is a privileged scaffold in agrochemicals, and the 2-chloro-4-cyanobenzenesulfonyl group can be installed onto various amine-containing cores to generate novel bioactive compounds [5]. The high purity and consistent physical properties of this reagent ensure reliable structure-activity relationship (SAR) studies, while the safety profile necessitates proper handling protocols that are standard in industrial R&D settings . The electron-withdrawing nature of the cyano group may also confer favorable metabolic stability or soil mobility characteristics to the final agrochemical products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-cyanobenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.